REACTION_CXSMILES
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[CH3:1][N:2]([CH3:10])[S:3]([CH2:6][CH2:7][CH2:8]Cl)(=[O:5])=[O:4].[I-:11].[Na+]>CC(=O)CC>[CH3:1][N:2]([CH3:10])[S:3]([CH2:6][CH2:7][CH2:8][I:11])(=[O:5])=[O:4] |f:1.2|
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Name
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Quantity
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1.06 g
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Type
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reactant
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Smiles
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CN(S(=O)(=O)CCCCl)C
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Name
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|
Quantity
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2.57 g
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Type
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reactant
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Smiles
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[I-].[Na+]
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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CC(CC)=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature the solvent
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Type
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CUSTOM
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Details
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The residue was partitioned between ethyl acetate (20 mL) and water (20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried (MgSO4)
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Name
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Type
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product
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Smiles
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CN(S(=O)(=O)CCCI)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |